molecular formula C13H19ClN2O B8301694 4-Chloro-2-(2-pyrrolidin-1-yl-ethoxy)-benzylamine

4-Chloro-2-(2-pyrrolidin-1-yl-ethoxy)-benzylamine

Cat. No. B8301694
M. Wt: 254.75 g/mol
InChI Key: HAGVZQVDJXQBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-pyrrolidin-1-yl-ethoxy)-benzylamine is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

[4-chloro-2-(2-pyrrolidin-1-ylethoxy)phenyl]methanamine

InChI

InChI=1S/C13H19ClN2O/c14-12-4-3-11(10-15)13(9-12)17-8-7-16-5-1-2-6-16/h3-4,9H,1-2,5-8,10,15H2

InChI Key

HAGVZQVDJXQBDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=CC(=C2)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-fluoro-benzonitrile (869 mg, 5.58 mmol) and 2-pyrrolidin-1-yl-ethanol (0.80 mL, 6.70 mmol) in THF (30 mL) is treated with a 0.5 M toluene solution of KHMDS (13.4 mL, 6.7 mmol) at 0° C. After completion of the reaction at RT, the reaction mixture is quenched by H2O. EtOAc is added and the organic layer is washed with brine, dried over MgSO4. Concentration in vacuo affords the corresponding 4-chloro-2-(2-pyrrolidin-1-ylethoxy)-benzonitrile. A THF (7 mL) solution of 4-chloro-2-(2-pyrrolidin-1-yl-ethoxy)-benzonitrile is added to a suspension of LAH (293 mg, 7.71 mmol) in THF (50 mL) at 0° C. The reaction is allowed to stir for 2 h at ambient temperature and then quenched by Na2SO4.10H2O, and the product is isolated by filtration with Celite and washed with THF and dried under reduced pressure to give the title compound as oil; ES-MS: M+=255.2; HPLC: AtRet=1.22 min.
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0 (± 1) mol
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reactant
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293 mg
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reactant
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50 mL
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solvent
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7 mL
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solvent
Reaction Step One

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